3-苯基降冰片烷-2-胺

描述

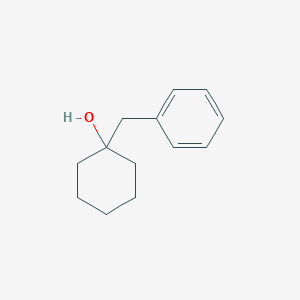

3-Phenylnorbornan-2-amine, also known as Camfetamine, is a stimulant drug closely related to the appetite suppressant fencamfamine . It has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries . It reportedly has slightly stronger stimulant effects than fencamfamine .

Synthesis Analysis

The synthesis of 3-Phenylnorbornan-2-amine has been described in a patent by E. Merck AG . Further details about the synthesis and characterization of this compound can be found in a paper by Kavanagh P, Angelov D, O’Brien J, Power JD, McDermott SD, Talbot B, et al .Molecular Structure Analysis

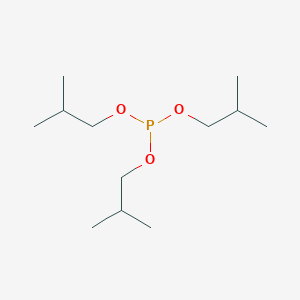

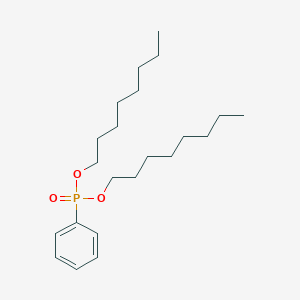

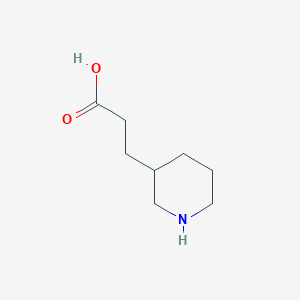

The molecular formula of 3-Phenylnorbornan-2-amine is C13H17N . The average mass is 187.281 Da and the mono-isotopic mass is 187.136093 Da .Chemical Reactions Analysis

Amines, including 3-Phenylnorbornan-2-amine, can undergo a variety of chemical reactions. These include reactions with acyl chlorides and acid anhydrides to form amides, neutralization reactions with strong acids to form ammonium salts, and reactions with nitrous acid .科学研究应用

合成与表征

3-苯基降冰片烷-2-胺及其各种形式的合成和表征已得到广泛研究。1960 年代最初开发的 N-甲基-3-苯基-降冰片烷-2-胺(也称为 Camfetamine™)就是这一关注点的例证。研究人员已经描述了它的合成及其质谱的解释 (Kavanagh et al., 2013)。类似地,还研究了 2-苯基乙胺等相关胺的合成,证明了这些化合物在治疗神经疾病方面的药用潜力 (ChemChemTech, 2023)。

在有机化学中的应用

该化合物在有机化学中具有应用,特别是在成键过程中。例如,已经开发出一种无金属光氧化还原策略,用于从氧化还原活化的伯胺衍生物形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键,展示了胺在有机合成中的多功能性 (Ociepa et al., 2018)。

抗癌和抗氧化活性

3-苯基降冰片烷-2-胺衍生物在医学科学中的潜力很大,特别是在抗癌和抗氧化活性领域。对合成的 3-仲胺衍生物的研究显示出抗氧化活性和对乳腺癌的细胞毒活性有希望的结果 (Rehan, Al Lami, & Alanee, 2021)。

药用应用

在药物领域,该化合物的衍生物因其结合能力而受到探索,如与 β-环糊精形成包合物所示。此类配合物可以增加胺在体内的稳定性和靶向转运,防止酶的过早降解 (ChemChemTech, 2023)。

光氧化还原催化

已经报道了与 3-苯基降冰片烷-2-胺相关的 1-氨基降冰片烷从氨基环丙烷光化学产生的方法。这一过程对于药物发现非常重要,因为它提供了一种在饱和碳环骨架上产生多种取代模式的方法 (Staveness et al., 2019)。

安全和危害

未来方向

There is a need for more large-scale studies to confirm and better describe both the extent of 3-Phenylnorbornan-2-amine misuse and possible psychotropic/adverse effects . It has been rediscovered as a recreational drug in 2011, and very little information is still available in the scientific literature on its nature and potential health risks .

属性

IUPAC Name |

3-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESNBFAEPGJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376206 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylnorbornan-2-amine | |

CAS RN |

39550-30-6 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)